Cas no 2097981-16-1 ((1-(1-Phenylpropan-2-yl)piperidin-4-yl)methanol)

(1-(1-Phenylpropan-2-yl)piperidin-4-yl)methanol Chemical and Physical Properties
Names and Identifiers
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- (1-(1-phenylpropan-2-yl)piperidin-4-yl)methanol
- [1-(1-phenylpropan-2-yl)piperidin-4-yl]methanol
- (1-(1-Phenylpropan-2-yl)piperidin-4-yl)methanol
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- Inchi: 1S/C15H23NO/c1-13(11-14-5-3-2-4-6-14)16-9-7-15(12-17)8-10-16/h2-6,13,15,17H,7-12H2,1H3
- InChI Key: LLOUSAPWJOGERG-UHFFFAOYSA-N
- SMILES: OCC1CCN(C(C)CC2C=CC=CC=2)CC1
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 17
- Rotatable Bond Count: 4
- Complexity: 205
- XLogP3: 2.7
- Topological Polar Surface Area: 23.5
(1-(1-Phenylpropan-2-yl)piperidin-4-yl)methanol Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
TRC | P114816-500mg |
(1-(1-Phenylpropan-2-yl)piperidin-4-yl)methanol |
2097981-16-1 | 500mg |
$ 365.00 | 2022-06-02 | ||
Life Chemicals | F1907-3338-0.5g |
(1-(1-phenylpropan-2-yl)piperidin-4-yl)methanol |
2097981-16-1 | 95%+ | 0.5g |
$380.0 | 2023-09-07 | |
Life Chemicals | F1907-3338-1g |
(1-(1-phenylpropan-2-yl)piperidin-4-yl)methanol |
2097981-16-1 | 95%+ | 1g |
$401.0 | 2023-09-07 | |
Life Chemicals | F1907-3338-5g |
(1-(1-phenylpropan-2-yl)piperidin-4-yl)methanol |
2097981-16-1 | 95%+ | 5g |
$1203.0 | 2023-09-07 | |
Life Chemicals | F1907-3338-0.25g |
(1-(1-phenylpropan-2-yl)piperidin-4-yl)methanol |
2097981-16-1 | 95%+ | 0.25g |
$361.0 | 2023-09-07 | |
TRC | P114816-1g |
(1-(1-Phenylpropan-2-yl)piperidin-4-yl)methanol |
2097981-16-1 | 1g |
$ 570.00 | 2022-06-02 | ||
Life Chemicals | F1907-3338-2.5g |
(1-(1-phenylpropan-2-yl)piperidin-4-yl)methanol |
2097981-16-1 | 95%+ | 2.5g |
$802.0 | 2023-09-07 | |
TRC | P114816-100mg |
(1-(1-Phenylpropan-2-yl)piperidin-4-yl)methanol |
2097981-16-1 | 100mg |
$ 95.00 | 2022-06-02 | ||
Life Chemicals | F1907-3338-10g |
(1-(1-phenylpropan-2-yl)piperidin-4-yl)methanol |
2097981-16-1 | 95%+ | 10g |
$1684.0 | 2023-09-07 |
(1-(1-Phenylpropan-2-yl)piperidin-4-yl)methanol Related Literature
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Wenshan Bian,Runlin Li,Haitao Xue,Xiaoming Zhang Phys. Chem. Chem. Phys., 2020,22, 27433-27440
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Xiaohui Tian,Jochen Autschbach,Yizhong Yuan,Jinyu Sun,Xin Liu,Chuan Chen,Huijun Cao J. Mater. Chem. C, 2013,1, 5779-5790
Additional information on (1-(1-Phenylpropan-2-yl)piperidin-4-yl)methanol
Introduction to (1-(1-Phenylpropan-2-yl)piperidin-4-yl)methanol (CAS No. 2097981-16-1)
(1-(1-Phenylpropan-2-yl)piperidin-4-yl)methanol (CAS No. 2097981-16-1) is a novel compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, also known as 4-(2-Hydroxyethyl)-1-(1-phenylpropan-2-yl)piperidine, is a derivative of piperidine and features a unique structural arrangement that confers it with potential therapeutic properties. In this comprehensive introduction, we will delve into the chemical structure, synthesis methods, biological activities, and potential applications of this compound.
The chemical structure of (1-(1-Phenylpropan-2-yl)piperidin-4-yl)methanol is characterized by a piperidine ring substituted with a 1-phenylpropan-2-yl group and a hydroxymethyl group at the 4-position. The presence of these functional groups imparts the molecule with distinct physicochemical properties, such as solubility, stability, and reactivity. These properties are crucial for its potential use in various pharmaceutical applications.
The synthesis of (1-(1-Phenylpropan-2-yl)piperidin-4-yl)methanol can be achieved through several routes. One common method involves the reaction of 4-piperidinemethanol with 1-bromopropane in the presence of a base, followed by the introduction of the phenyl group via a nucleophilic substitution reaction. Another approach involves the use of transition metal-catalyzed coupling reactions, such as the Suzuki-Miyaura coupling or the Buchwald-Hartwig amination, to construct the desired carbon-carbon and carbon-nitrogen bonds. These synthetic strategies have been optimized to yield high purity and yield, making them suitable for large-scale production.
In terms of biological activities, recent studies have shown that (1-(1-Phenylpropan-2-yl)piperidin-4-yl)methanol exhibits promising pharmacological effects. For instance, it has been reported to possess potent anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines such as TNF-alpha and IL-6. Additionally, this compound has demonstrated neuroprotective effects in animal models of neurodegenerative diseases, suggesting its potential as a therapeutic agent for conditions such as Alzheimer's disease and Parkinson's disease.
The mechanism of action of (1-(1-Phenylpropan-2-yl)piperidin-4-yl)methanol is not yet fully understood but is believed to involve multiple pathways. One proposed mechanism is its ability to modulate G protein-coupled receptors (GPCRs), particularly those involved in inflammation and neuroprotection. Another potential mechanism is its interaction with ion channels, which could explain its effects on neuronal function and survival.
Clinical trials are currently underway to evaluate the safety and efficacy of (1-(1-Phenylpropan-2-yl)piperidin-4-yl)methanol in humans. Preliminary results from phase I trials have shown that the compound is well-tolerated at various doses and has a favorable safety profile. Phase II trials are expected to provide more detailed insights into its therapeutic potential for specific conditions.
In conclusion, (1-(1-Phenylpropan-2-yl)piperidin-4-yl)methanol (CAS No. 2097981-16-1) is a promising compound with diverse biological activities and potential applications in medicine. Its unique chemical structure and favorable pharmacological properties make it an attractive candidate for further research and development. As more studies are conducted, it is likely that new insights into its mechanisms of action and therapeutic uses will emerge, paving the way for innovative treatments in various medical fields.
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